2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXWSZGTRKPPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358370 | |
| Record name | SBB023394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35496-21-0 | |
| Record name | 2-(4-Bromophenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35496-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB023394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 4-bromoacetophenone with hydrazine hydrate in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Agriculture: Pyrazole derivatives, including 2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one, are investigated for their potential use as agrochemicals, such as herbicides and fungicides.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity. Additionally, its interaction with DNA or proteins can contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Structural and Substituent Variations
A. Substituent Effects on the Pyrazolone Core
2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3-one
- Structure : The phenyl group at position 2 is substituted with methyl groups at meta and para positions instead of bromine.
- Impact : The electron-donating methyl groups reduce electrophilicity compared to the electron-withdrawing bromine in 2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one. This alters reactivity in nucleophilic substitution and metal-catalyzed coupling reactions .
4-[2-(4-Bromophenyl)hydrazono]-5-methyl-2-[2-(naphthalen-2-yloxy)acetyl]-2,4-dihydro-3H-pyrazol-3-one Structure: Incorporates a hydrazono group at position 4 and a naphthyloxy acetyl substituent at position 2. Impact: The bulky naphthyloxy acetyl group increases molecular weight (MW = ~443 g/mol) and melting point (190–192°C), suggesting enhanced crystalline stability compared to the simpler 2-(4-bromophenyl) derivative (MW = ~267 g/mol) .
B. Positional Isomerism of Bromine
4-((2-Bromophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Structure: Bromine is at the ortho position on the phenyl ring, and a diazenyl group replaces the hydrazono moiety. The diazenyl group introduces conjugation, shifting UV-Vis absorption maxima compared to the para-bromo analog .
Physicochemical Properties
Biological Activity
2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant anti-inflammatory, antimicrobial, and anticancer properties, making it a potential candidate for therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN3O, with a molecular weight of 252.09 g/mol. The presence of the bromophenyl group contributes to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can disrupt bacterial cell walls or inhibit essential enzymes, leading to bactericidal effects. The compound has demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting cell proliferation pathways. It has shown promising results against several cancer cell lines, including breast and prostate cancer .
Biological Activity Overview
Case Studies and Research Findings
- Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a marked reduction in intracellular calcium levels in response to platelet-activating factor (PAF), suggesting a mechanism for its anti-inflammatory properties .
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against certain pathogens, demonstrating strong antimicrobial activity compared to standard antibiotics .
- Anticancer Activity : A series of experiments conducted on multiple cancer cell lines showed that this compound significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-5-methyl-1H-pyrazol-3-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, cyclization of hydrazide derivatives using phosphorus oxychloride (POCl₃) at 120°C under reflux conditions has been effective . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of hydrazine to diketone), reaction time (4–6 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by TLC and characterization by IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (pyrazole CH₃ at δ 2.3 ppm) ensures purity .
Q. Which spectroscopic techniques are critical for characterizing structural features of this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 5.8–6.5 ppm for aromatic protons; δ 2.3 ppm for CH₃) and bromophenyl substituents (C-Br coupling in ¹³C NMR at ~110 ppm) .
- IR Spectroscopy : Confirm lactam C=O (1650–1680 cm⁻¹) and N-H stretches (3100–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 280.03 for C₁₀H₈BrN₂O) .
Q. What pharmacological screening strategies are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli, with MIC values determined via broth microdilution .
- Anticancer Potential : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and tubulin polymerization inhibition studies, referencing combretastatin-like diarylpyrazole protocols .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K provides precise bond lengths and angles. For example, the pyrazole ring typically shows C–N distances of 1.33–1.37 Å and Br–Caryl bonds of 1.89–1.91 Å . Use SHELXL for refinement (R-factor < 0.08) and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., π-π stacking between bromophenyl groups) .
Q. How should researchers address contradictions between computational modeling (e.g., DFT) and experimental spectral data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. For example:
- NMR Chemical Shifts : Compare DFT-calculated shifts (using B3LYP/6-311+G(d,p)) with experimental data in DMSO-d₆. Adjust for solvent polarity via IEFPCM models .
- Hydrogen Bonding : If computational models underestimate O–H···N interactions (common in pyrazolones), validate via SCXRD-derived hydrogen-bond metrics (D···A distances 2.6–2.8 Å) .
Q. What strategies are effective for analyzing supramolecular interactions in crystalline forms of this compound?
- Methodological Answer : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs:
- Primary Interactions : Identify N–H···O=C chains (graph-set C (6) motifs) .
- Secondary Interactions : Map C–H···π contacts using Mercury software, with donor-acceptor distances < 3.5 Å .
Q. How can researchers optimize reaction conditions to mitigate byproducts in multi-step syntheses involving this compound?
- Methodological Answer : Use kinetic vs. thermodynamic control:
- Step 1 (Cyclization) : High-temperature POCl₃ promotes regioselective pyrazole formation but may generate regioisomers. Monitor by LC-MS and adjust reaction time to minimize byproducts .
- Step 2 (Functionalization) : For bromophenyl introduction, employ Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) with strict anhydrous conditions to avoid debromination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
